molecular formula C14H14ClNO4 B11835702 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate

Cat. No.: B11835702
M. Wt: 295.72 g/mol
InChI Key: FMUHAZCNKIJBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-methoxyethyl acetate in the presence of a suitable base. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Chloroquinolin-8-yl)oxy)-2-methoxyethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-methoxyethyl] acetate

InChI

InChI=1S/C14H14ClNO4/c1-9(17)19-13(8-18-2)20-12-6-5-11(15)10-4-3-7-16-14(10)12/h3-7,13H,8H2,1-2H3

InChI Key

FMUHAZCNKIJBMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COC)OC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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